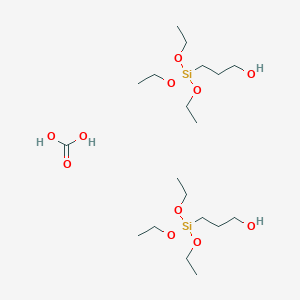
carbonic acid;3-triethoxysilylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;3-triethoxysilylpropan-1-ol is a compound with the molecular formula C9H22O4Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both carbonic acid and a triethoxysilyl group, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-triethoxysilylpropan-1-ol typically involves the reaction of triethoxysilane with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Triethoxysilane (CAS#998-30-1) and allyl alcohol (CAS#107-18-6).
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a platinum-based catalyst, at a temperature range of 60-80°C.
Product: The reaction yields 3-triethoxysilylpropan-1-ol with high purity
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The industrial production also emphasizes safety measures and environmental considerations to minimize any potential hazards .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid;3-triethoxysilylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different silane compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silane compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Carbonic acid;3-triethoxysilylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its excellent bonding properties
Mécanisme D'action
The mechanism of action of carbonic acid;3-triethoxysilylpropan-1-ol involves its interaction with various molecular targets and pathways. The triethoxysilyl group can form strong bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in the modification of surfaces and the development of advanced materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: This compound has similar silane functionality but with a thiol group instead of a hydroxyl group.
3-(Triethoxysilyl)propylamine: This compound contains an amine group, offering different reactivity and applications compared to carbonic acid;3-triethoxysilylpropan-1-ol
Uniqueness
This compound is unique due to its combination of carbonic acid and triethoxysilyl functionalities. This combination allows for versatile chemical reactions and applications, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
88321-11-3 |
|---|---|
Formule moléculaire |
C19H46O11Si2 |
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
carbonic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/2C9H22O4Si.CH2O3/c2*1-4-11-14(12-5-2,13-6-3)9-7-8-10;2-1(3)4/h2*10H,4-9H2,1-3H3;(H2,2,3,4) |
Clé InChI |
GCGMVSIWMSTNQA-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCO)(OCC)OCC.CCO[Si](CCCO)(OCC)OCC.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
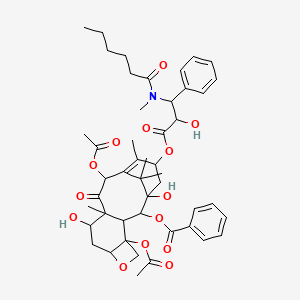
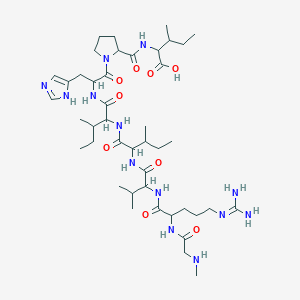
![N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide](/img/structure/B12325199.png)
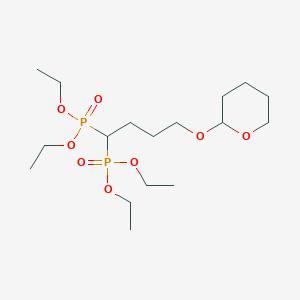
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
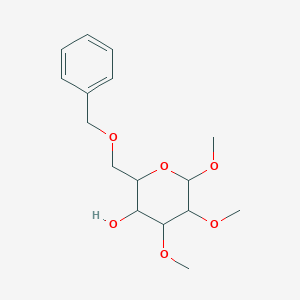
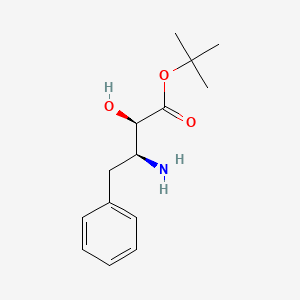
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
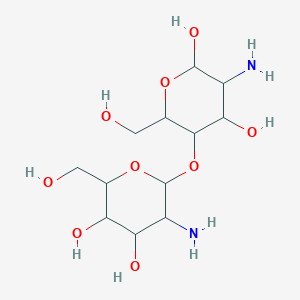

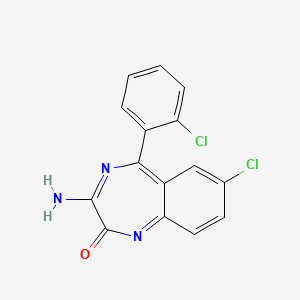

![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
